(4,6-Dichlorobenzofuran-2-yl)methanol
Description
(4,6-Dichlorobenzofuran-2-yl)methanol is a benzofuran derivative characterized by a methanol (-CH2OH) substituent at the 2-position and chlorine atoms at the 4- and 6-positions of the benzofuran core. The compound’s molecular formula is C9H7Cl2O2, with a molar mass of approximately 218.06 g/mol. Benzofuran derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science, often leveraging their aromatic stability and functional group versatility .
For example, highlights the synthesis of benzofuran derivatives using K2CO3 and ethanol under reflux conditions, which could be adapted for this compound .
Properties
CAS No. |
1221257-45-9 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(4,6-dichloro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,12H,4H2 |
InChI Key |
OIZJZRQFYMDBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=C2)CO)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine : Bromine substituents (as in ) increase molar mass and may enhance lipophilicity compared to chlorine.
- Methanol vs.
- Substituent Positions: The 4,6-dichloro configuration may confer steric and electronic effects distinct from mono-halogenated analogs.
Stability and Handling
demonstrates that methanol effectively preserves chlorinated aromatic compounds in soil samples, retaining >70% of volatile analytes after 82 days . While direct data on this compound is lacking, its dichloro-aromatic structure suggests methanol storage could mitigate degradation, as seen in analogous chlorinated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
